N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as CFTR inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications in treating cystic fibrosis.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves the reaction of 2-chloro-6-fluorobenzoic acid with p-toluidine to form N-(2-chloro-6-fluorobenzoyl)-p-toluidine, which is then reacted with piperidine-1-carboxylic acid to form the final product.
Starting Materials
2-chloro-6-fluorobenzoic acid, p-toluidine, piperidine-1-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH), sodium chloride (NaCl)
Reaction
Step 1: Dissolve 2-chloro-6-fluorobenzoic acid (1.0 equiv) and p-toluidine (1.2 equiv) in DMF., Step 2: Add DCC (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours., Step 3: Filter the resulting precipitate and wash with diethyl ether to obtain N-(2-chloro-6-fluorobenzoyl)-p-toluidine., Step 4: Dissolve N-(2-chloro-6-fluorobenzoyl)-p-toluidine (1.0 equiv) and piperidine-1-carboxylic acid (1.2 equiv) in DMF., Step 5: Add HCl (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours., Step 6: Add NaOH (1.2 equiv) to the reaction mixture to adjust the pH to 9-10., Step 7: Extract the product with diethyl ether and wash with NaCl solution., Step 8: Dry the organic layer with anhydrous Na2SO4 and evaporate the solvent to obtain the final product, N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide.
Scientific Research Applications
N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has been extensively researched for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide) protein, which is responsible for regulating the transport of chloride ions across cell membranes. This improved function can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Mechanism Of Action
N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor works by binding to the N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide protein and stabilizing its open state, which allows for increased chloride ion transport across cell membranes. This increased transport can help to reduce the buildup of mucus in the lungs and other organs, which can improve lung function and overall health in cystic fibrosis patients.
Biochemical And Physiological Effects
N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in cystic fibrosis patients. It has also been shown to reduce the viscosity of mucus and improve the clearance of bacteria from the lungs. Additionally, N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has been shown to have anti-inflammatory effects, which can help to reduce lung damage and improve overall health in cystic fibrosis patients.
Advantages And Limitations For Lab Experiments
N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for the N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide protein. However, it also has some limitations, including its relatively short half-life and potential for off-target effects.
Future Directions
There are several future directions for research on N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor, including the development of more potent and selective compounds, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor in combination with other drugs may hold promise for improving the treatment of cystic fibrosis and other diseases.
properties
IUPAC Name |
N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-14-8-10-15(11-9-14)24(20(26)23-12-3-2-4-13-23)19(25)18-16(21)6-5-7-17(18)22/h5-11H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYVCIWVZPGTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.